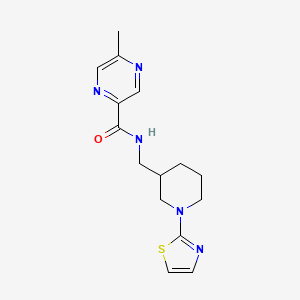

(3-Tert-butylcyclobutyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3-Tert-butylcyclobutyl)methanamine” is an organic compound that belongs to the class of amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .

Molecular Structure Analysis

The molecular structure of “(3-Tert-butylcyclobutyl)methanamine” would consist of a cyclobutyl ring (a four-membered carbon ring) with a tert-butyl group (a carbon atom bonded to three methyl groups) and a methanamine group (a carbon atom bonded to a nitrogen atom) attached. The exact structure and properties would depend on the specific positions and orientations of these groups .Chemical Reactions Analysis

As an amine, “(3-Tert-butylcyclobutyl)methanamine” would be expected to participate in various chemical reactions. Amines are basic and can react with acids to form amides. They can also undergo reactions with electrophiles due to the availability of a lone pair of electrons on the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Tert-butylcyclobutyl)methanamine” would depend on its specific structure and composition. As an amine, it would be expected to exhibit basicity. Its solubility in water and other solvents would depend on the balance of hydrophilic (water-attracting) and hydrophobic (water-repelling) components in its structure .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds and Intermediates

Ambient-Temperature Synthesis : The compound (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, related to (3-Tert-butylcyclobutyl)methanamine, was synthesized at ambient temperature through a condensation reaction, showcasing the utility of tert-butyl groups in stabilizing reactive intermediates for novel compound synthesis Diana Becerra, J. Cobo, Juan C Castillo, 2021.

Medium-Sized Cyclophanes Synthesis : Another study involved the synthesis of medium-sized cyclophanes with tert-butyl groups, demonstrating the role of these groups in facilitating complex chemical reactions through conformational stability and stereodynamics control T. Yamato, K. Fujita, T. Abe, Hirohisa Tsuzuki, 2001.

Photocytotoxic Properties for Therapeutic Applications

Iron(III) Complexes : Research on iron(III) complexes with tert-butyl groups revealed their photocytotoxic properties under red light, suggesting potential applications in light-activated therapies for cancer treatment. These complexes were able to generate reactive oxygen species, indicating their usefulness in therapeutic interventions Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, A. Chakravarty, 2014.

Asymmetric Synthesis and Catalysis

Asymmetric Synthesis of Amines : The versatility of N-tert-Butanesulfinyl imines for the asymmetric synthesis of amines was highlighted, demonstrating the role of tert-butyl groups in facilitating stereoselective reactions crucial for pharmaceutical synthesis J. Ellman, T. D. Owens, T. P. Tang, 2002.

Materials Science and Luminescence

Vapochromic Pt(II) Complexes : Studies on Pt(II) terpyridine complexes with tert-butyl groups exhibited vapochromic behavior, changing color upon exposure to certain vapors. This property has implications for sensor design and materials science, where color change can signal the presence of specific substances T. Wadas, Quan‐Ming Wang, Yong-Joo Kim, Christine Flaschenreim, T. Blanton, R. Eisenberg, 2004.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3-tert-butylcyclobutyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2,3)8-4-7(5-8)6-10/h7-8H,4-6,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWJQZWVFAJXQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Tert-butylcyclobutyl)methanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B2560046.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] benzoate](/img/structure/B2560058.png)

![2,4-Dimethyl-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2560059.png)